2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic Acid
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Overview
Description
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C21H23NO3 It is characterized by a cyclohexane ring substituted with a benzhydrylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with benzhydrylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzhydryl group, making it less hydrophobic.
Benzhydrylamine: Lacks the cyclohexane ring and carboxylic acid group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer, different functional groups and applications.
Uniqueness
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, benzhydryl group, and carboxylic acid group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
340827-80-7 |
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Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H23NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2,(H,22,23)(H,24,25) |
InChI Key |
MMLMUEBHVMHOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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